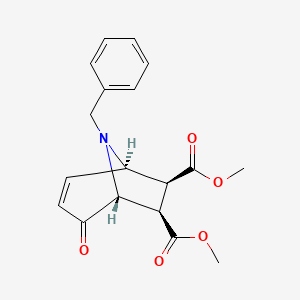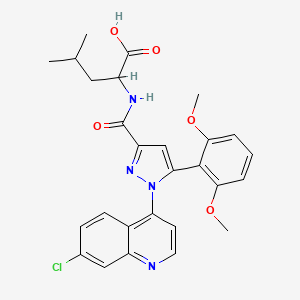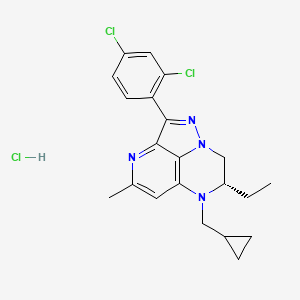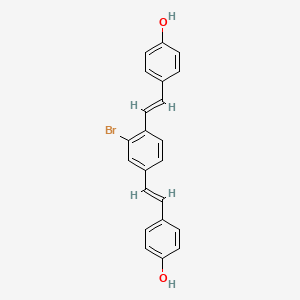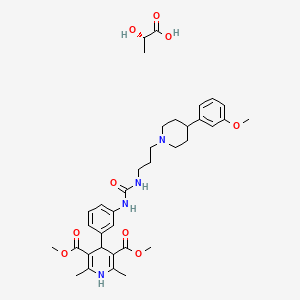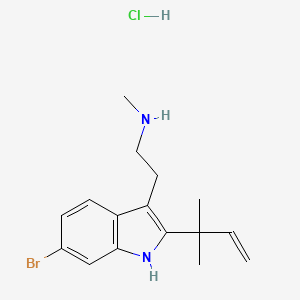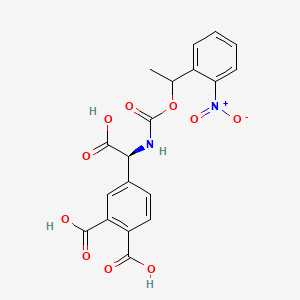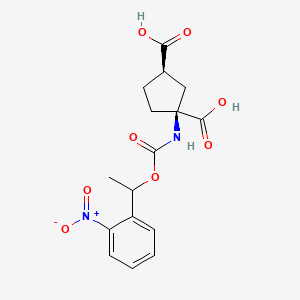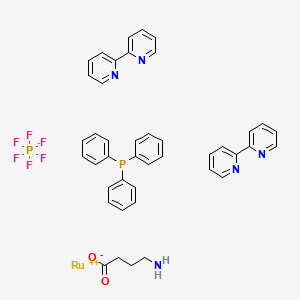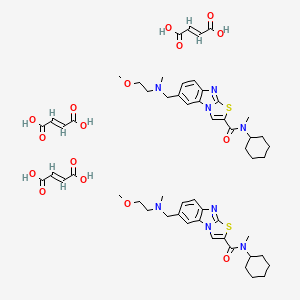
(2S)-2-amino-5-(4-methoxy-5,7-dinitro-2,3-dihydroindol-1-yl)-5-oxopentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(2S)-2-amino-5-(4-methoxy-5,7-dinitro-2,3-dihydroindol-1-yl)-5-oxopentanoic acid” is a complex organic compound . It’s important to note that the information available about this specific compound is limited .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various techniques such as Atomic Force Microscopy (AFM) and Raman/Photoluminescence spectroscopy . These techniques can provide insights into the physical and chemical properties of the compound at the molecular level .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Facile Synthesis of Related Amino Acids : Amino acids similar to the compound , such as (2S,3R)-3-amino-2-hydroxy-5-methyl-hexanoic acid, have been synthesized using methods involving oxazolidinones. This showcases the potential for synthetic versatility and application in the development of related compounds (Ishibuchi et al., 1992).
Preparation of Isotopomers for Biological Studies : Isotopomers of related compounds like 5-Amino-4-oxopentanoic acid have been prepared for biological studies, indicating potential use in tracing and understanding biochemical pathways (Shrestha‐Dawadi & Lugtenburg, 2003).
Intermediates in Amino Acid Synthesis : The synthesis of various natural and nonnatural α-amino acids using similar compounds suggests the use of (2S)-2-amino-5-(4-methoxy-5,7-dinitro-2,3-dihydroindol-1-yl)-5-oxopentanoic acid as an intermediate in creating diverse amino acids (Burger et al., 1992).
Biochemical and Pharmacological Research
Study of Enzyme Inhibition : This compound and its derivatives can be studied for enzyme inhibition properties, as shown by related research on amino acids in the context of enzyme activity (Chalkley & Bloxham, 1976).
Exploring Fluorescence Quenching and Toxicity : The study of fluorescence quenching and the toxicity of similar compounds can provide insights into the biological activities and potential hazards of this compound (Huţanu & Pintilie, 2013).
Mecanismo De Acción
Propiedades
Número CAS |
864085-92-7 |
|---|---|
Fórmula molecular |
C14H16N4O8 |
Peso molecular |
368.30 g/mol |
Nombre IUPAC |
(2S)-2-amino-5-(4-methoxy-5,7-dinitro-2,3-dihydroindol-1-yl)-5-oxopentanoic acid |
InChI |
InChI=1S/C14H16N4O8/c1-26-13-7-4-5-16(11(19)3-2-8(15)14(20)21)12(7)9(17(22)23)6-10(13)18(24)25/h6,8H,2-5,15H2,1H3,(H,20,21)/t8-/m0/s1 |
Clave InChI |
SYNWQVVPBORTQE-QMMMGPOBSA-N |
SMILES isomérico |
COC1=C(C=C(C2=C1CCN2C(=O)CC[C@@H](C(=O)O)N)[N+](=O)[O-])[N+](=O)[O-] |
SMILES |
COC1=C(C=C(C2=C1CCN2C(=O)CCC(C(=O)O)N)[N+](=O)[O-])[N+](=O)[O-] |
SMILES canónico |
COC1=C(C=C(C2=C1CCN2C(=O)CCC(C(=O)O)N)[N+](=O)[O-])[N+](=O)[O-] |
Sinónimos |
Alternative Names: caged MDNI glutamate, DNI glutamate, DNI-GLU |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


